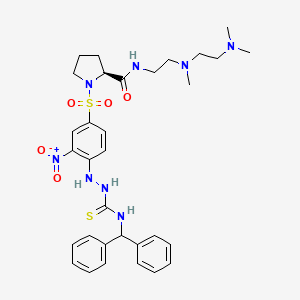
Bradyzide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bradyzide is a potent non-peptide antagonist of the B2 bradykinin receptor. It is known for its long-lasting oral activity in animal models of inflammatory hyperalgesia. This compound has high affinity for the rodent B2 receptor, making it a valuable tool in scientific research .
Preparation Methods
. The synthetic route involves the reaction of 2-nitrophenyl isothiocyanate with hydrazine hydrate to form the thiosemicarbazide derivative. This compound is then subjected to further reactions to yield bradyzide
Chemical Reactions Analysis
Bradyzide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Bradyzide has several scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of B2 bradykinin receptor antagonists.
Biology: Helps in understanding the role of bradykinin receptors in various physiological and pathological processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and pain.
Industry: Potential applications in the development of new anti-inflammatory drugs
Mechanism of Action
Bradyzide exerts its effects by competitively inhibiting the B2 bradykinin receptor. It displaces bradykinin from its binding site, preventing the activation of downstream signaling pathways. This inhibition leads to a reduction in bradykinin-induced effects such as vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Bradyzide is compared with other B2 bradykinin receptor antagonists such as fasitibant, FR173657, anatibant, and WIN64338. Unlike these compounds, this compound has a higher selectivity for rodent B2 receptors and exhibits long-lasting oral activity. This makes it particularly useful in rodent models of inflammatory hyperalgesia .
Similar compounds include:
- Fasitibant
- FR173657
- Anatibant
- WIN64338
- CHEMBL442294
- JSM10292
This compound’s uniqueness lies in its high potency, selectivity for rodent receptors, and long-lasting effects, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H42N8O5S2 |
|---|---|
Molecular Weight |
682.9 g/mol |
IUPAC Name |
(2S)-1-[4-[2-(benzhydrylcarbamothioyl)hydrazinyl]-3-nitrophenyl]sulfonyl-N-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H42N8O5S2/c1-37(2)21-22-38(3)20-18-33-31(41)28-15-10-19-39(28)47(44,45)26-16-17-27(29(23-26)40(42)43)35-36-32(46)34-30(24-11-6-4-7-12-24)25-13-8-5-9-14-25/h4-9,11-14,16-17,23,28,30,35H,10,15,18-22H2,1-3H3,(H,33,41)(H2,34,36,46)/t28-/m0/s1 |
InChI Key |
ZIBIVIRBYMBEHZ-NDEPHWFRSA-N |
Isomeric SMILES |
CN(C)CCN(C)CCNC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC(=C(C=C2)NNC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCN(C)CCNC(=O)C1CCCN1S(=O)(=O)C2=CC(=C(C=C2)NNC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Synonyms |
1-(4-(4-benzhydrylthiosemicarbazido)-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid bradyzide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















